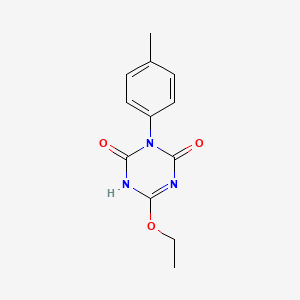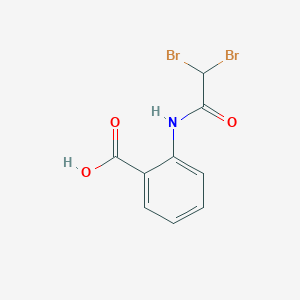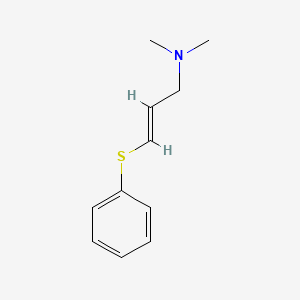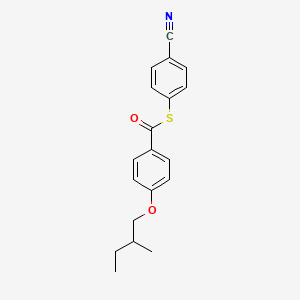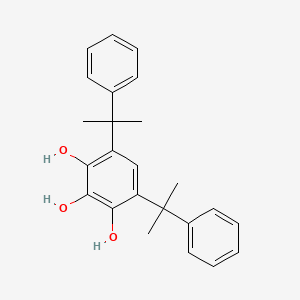
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups attached to a benzene ring substituted with two phenylpropan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,2,3-triol (pyrogallol) and 2-phenylpropan-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of benzene-1,2,3-triol.
Substitution Reaction: The deprotonated benzene-1,2,3-triol undergoes a nucleophilic substitution reaction with 2-phenylpropan-2-yl bromide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenylpropan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylpropan-2-yl groups may interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar structure but different substituents.
2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole: Contains benzotriazole moiety instead of hydroxyl groups.
Uniqueness
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is unique due to its combination of hydroxyl groups and phenylpropan-2-yl substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
64888-14-8 |
|---|---|
分子式 |
C24H26O3 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
4,6-bis(2-phenylpropan-2-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C24H26O3/c1-23(2,16-11-7-5-8-12-16)18-15-19(21(26)22(27)20(18)25)24(3,4)17-13-9-6-10-14-17/h5-15,25-27H,1-4H3 |
InChI 键 |
KGOTWUMCIWSIOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2O)O)O)C(C)(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)
